molecular formula C20H33ClN2O3 B124215 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride CAS No. 152676-49-8

2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride

Cat. No. B124215
M. Wt: 384.9 g/mol
InChI Key: RPZHINSXSBLGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound was first synthesized in 2009 and has since been studied extensively for its effects on various biochemical and physiological processes.

Mechanism Of Action

2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride acts as a selective inhibitor of the reuptake of serotonin and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. As a result, the levels of these neurotransmitters in the synaptic cleft are increased, leading to a greater activation of postsynaptic receptors and an overall increase in neurotransmitter activity.

Biochemical And Physiological Effects

The increased activity of serotonin and norepinephrine in the brain has been shown to have a number of biochemical and physiological effects. These include an improvement in mood, a reduction in anxiety and stress, and an increase in cognitive function and memory retention.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride for lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other compounds that target multiple neurotransmitter systems. However, one limitation is that it may not be effective for all types of anxiety and depression, as different individuals may have different underlying causes for their symptoms.

Future Directions

There are several potential future directions for research on 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride. One area of interest is its potential as a treatment for other medical conditions, such as chronic pain and addiction. Another potential direction is the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to improved therapeutic outcomes and fewer side effects. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride involves the reaction of 3-(heptyloxy)phenyl isocyanate with pyrrolidine in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.

Scientific Research Applications

2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride has been found to have potential therapeutic uses in the treatment of various medical conditions. One of the most significant areas of research has been its potential as a treatment for anxiety and depression. Studies have shown that the compound acts as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.

properties

CAS RN

152676-49-8

Product Name

2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22;/h9-11,17H,2-8,12-16H2,1H3,(H,21,23);1H

InChI Key

RPZHINSXSBLGBA-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl

Other CAS RN

152676-49-8

synonyms

(3-(heptyloxy)phenyl)carbamic acid 2-(1-pyrrolidinyl)ethyl ester
3-heptyloxyphenylcarbamic acid pyrrolidinoethyl ester
drug XX Z
drug XX Z hydrochloride
pyrrolidinoethyl 3-heptyloxyphenylcarbamate

Origin of Product

United States

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